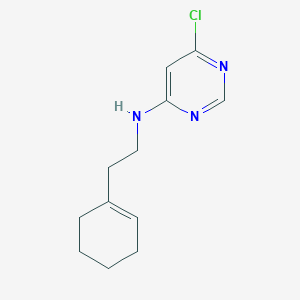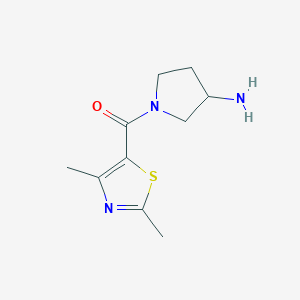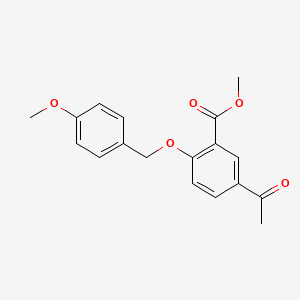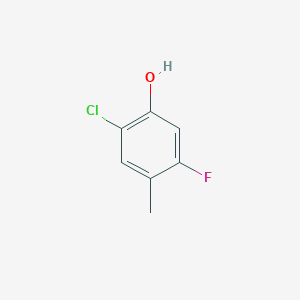
2-Chloro-5-fluoro-4-methylphenol
Descripción general
Descripción
2-Chloro-5-fluoro-4-methylphenol is a fluorinated aromatic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound involves various methods. It has been used in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene . Other methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: ClC6H3(CH3)OH . The molecular weight is 160.58 . The InChI key is ZGLIMOXKGUPYET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 160.58 , a storage temperature of room temperature , and a physical form of liquid .Aplicaciones Científicas De Investigación
Molecular Structure and Antibacterial Activity
Vidhya, Austine, and Arivazhagan (2020) conducted an extensive study on 2-chloro-5-fluoro phenol (2C5FP), focusing on its molecular structure optimization and spectral characteristics. The study included vibrational spectral analysis (NMR, FT-IR, and Raman) and computational calculations at the DFT-B3LYP/6–31++G (d,p) level. It concluded that the molecular stability, chemical reactivity, and non-linear optical (NLO) properties of 2C5FP make it a biologically potent compound with significant antibacterial activity against various bacteria strains. The compound also showed strong interactions with specific proteins during molecular docking studies, supporting its antibacterial efficacy (Vidhya, Austine, & Arivazhagan, 2020).
Anaerobic Degradation of Phenolic Compounds
Sreekanth, Sivaramakrishna, Himabindu, and Anjaneyulu (2009) explored the anaerobic degradation of phenolic compounds, including 2-chloro-5-methylphenol, in lab-scale hybrid up-flow anaerobic sludge blanket reactors. The study assessed the feasibility of degrading specific EPA-listed phenolic compounds under thermophilic conditions and observed the efficiency of biodegradation through various monitoring parameters. This research is significant in understanding the degradation pathways and treatment of toxic phenolic pollutants (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
Safety and Hazards
The safety information for 2-Chloro-5-fluoro-4-methylphenol includes several hazard statements such as H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
Phenolic compounds, in general, are known to interact with various proteins and enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
Phenolic compounds typically exert their effects through interactions with proteins and enzymes, potentially altering their structure and function . They may also participate in various chemical reactions due to their reactivity .
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways depending on their specific structure and the biological context .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds can have a wide range of effects at the molecular and cellular level, including antioxidant activity, modulation of enzyme activity, and interactions with cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-methylphenol. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and reactivity . Additionally, the biological environment within the body, including the presence of various enzymes and proteins, can influence the compound’s action and efficacy .
Propiedades
IUPAC Name |
2-chloro-5-fluoro-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIMOXKGUPYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)
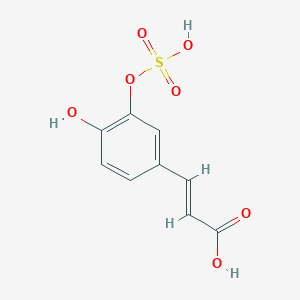



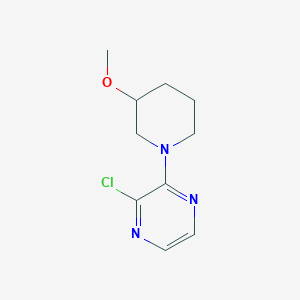

![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)

